![molecular formula C20H24F3N5O4S B2527208 5-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097938-05-9](/img/structure/B2527208.png)
5-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione" is a multifaceted molecule that appears to be related to a class of compounds with significant biological activity. The structure suggests the presence of a tetrahydropyrimidine core, which is a feature found in various bioactive molecules, including those with potential anticancer properties . The molecule also contains piperazine and piperidine rings, which are common in pharmaceuticals and are known to interact with a range of biological targets .
Synthesis Analysis
The synthesis of related compounds often involves complex organic reactions. For instance, the Dieckmann cyclization route is a method used to form piperazine-2,5-diones, which could be a potential step in the synthesis of the compound . Additionally, organocatalytic α-sulfenylation of substituted piperazine-2,5-diones has been reported, which could be relevant for introducing sulfur-containing functional groups into the molecule . The synthesis of similar sulfonamide compounds has been achieved through the Schotten-Baumann reaction, which might be applicable for attaching the sulfonyl group to the piperidine or piperazine rings .
Molecular Structure Analysis
The molecular structure of such compounds can be complex, with multiple chiral centers and potential for polymorphism. X-ray crystallography is a common technique used to determine the supramolecular organization in crystals of related molecules . The presence of substituents like trifluoromethyl groups can influence the molecular geometry and, consequently, the biological activity of the compound.
Chemical Reactions Analysis
Compounds with piperazine and piperidine rings can undergo various chemical reactions. For example, sulfonamides can be synthesized by coupling with chlorosulfonyl compounds under controlled pH conditions . The presence of reactive functional groups like sulfonyl could also allow for further derivatization or participation in biological interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of polar and nonpolar regions within the molecule can affect its solubility and bioavailability . The thermal stability of related compounds has been studied using techniques like TGA, which could be relevant for understanding the stability of the compound under physiological conditions . The bioavailability of similar molecules has been improved by modifications that increase stability toward liver microsomes, suggesting that similar strategies could be applied to enhance the pharmacokinetic profile of the compound .
Applications De Recherche Scientifique
5-HT2 Antagonist Activity
Research involving bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, which share some structural similarities with the compound , has demonstrated potent 5-HT2 antagonist activity. These compounds, including ones with specific substituents, have shown significant activity in inhibiting 5-HT2 receptors, which are implicated in various neurological and psychiatric disorders. The study by Watanabe et al. (1992) indicates that certain derivatives outperform well-known antagonists like ritanserin in specific assays, pointing towards their potential application in treating conditions related to serotonin regulation Watanabe et al., 1992.
Quantum Chemical and Biological Studies
Another facet of research focuses on the computational quantum chemical analysis and pharmacokinetic properties of uracil-5-tertiary sulfonamides, which are chemically related to the compound of interest. This study by Gaurav and Krishna (2021) explores the theoretical frameworks for understanding the electronic structures, pharmacokinetics, and biological activities of such compounds, paving the way for their application in designing drugs with optimized properties Gaurav & Krishna, 2021.
Protoporphyrinogen IX Oxidase Inhibition
Research on trifluoromethyl-substituted compounds, including those with structural elements similar to the query compound, has also highlighted their role as protoporphyrinogen IX oxidase inhibitors. These inhibitors play a crucial role in the pathway leading to heme biosynthesis, making them potential targets for developing herbicides or antimicrobial agents. The detailed crystal structures and interaction analysis provided in the study by Li et al. (2005) contribute to the understanding of how these compounds can be utilized in scientific research and applications Li et al., 2005.
Propriétés
IUPAC Name |
5-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3N5O4S/c21-20(22,23)14-2-1-3-16(12-14)27-10-8-26(9-11-27)15-4-6-28(7-5-15)33(31,32)17-13-24-19(30)25-18(17)29/h1-3,12-13,15H,4-11H2,(H2,24,25,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKZDZDPKRGPBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)C4=CNC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

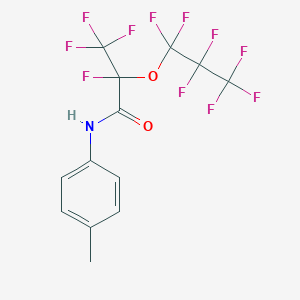
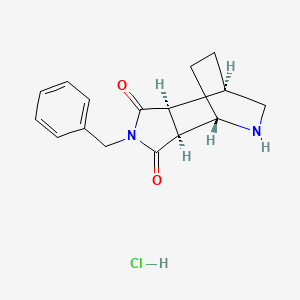
![Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2527130.png)
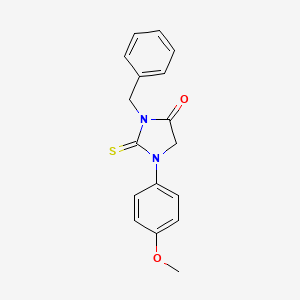
![methyl 3-(3-ethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2527133.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2527134.png)
![N-[2-(2-Bicyclo[2.2.1]heptanyl)-6-oxopiperidin-3-yl]but-2-ynamide](/img/structure/B2527136.png)
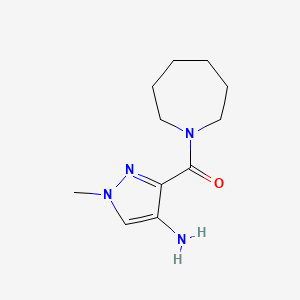
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2527141.png)
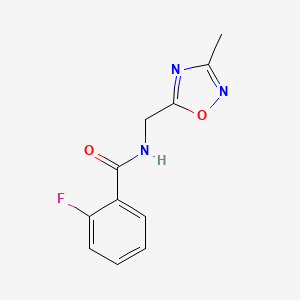
![3-[2-(2,5-Dimethoxyphenyl)ethylamino]-1-phenylpyrazin-2-one](/img/structure/B2527143.png)
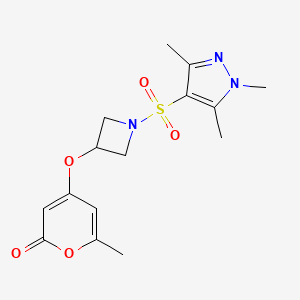
![methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2527146.png)
![4-[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2527148.png)